4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC20228216
Molecular Formula: C33H36N2O6S
Molecular Weight: 588.7 g/mol
* For research use only. Not for human or veterinary use.
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid -](/images/structure/VC20228216.png)
Specification
Molecular Formula | C33H36N2O6S |
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Molecular Weight | 588.7 g/mol |
IUPAC Name | 4-[[9H-fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]thiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C33H36N2O6S/c1-32(2,3)41-30(38)34-14-12-33(13-15-34)17-28(33)35(18-21-16-27(29(36)37)42-20-21)31(39)40-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-11,16,20,26,28H,12-15,17-19H2,1-3H3,(H,36,37) |
Standard InChI Key | PADKXAOTLLVHGN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC2N(CC3=CSC(=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid, delineates its intricate framework . Key structural elements include:
Thiophene Core
The thiophene ring serves as the central scaffold, with a carboxylic acid group at position 2 and a functionalized aminomethyl group at position 4. The electron-rich thiophene moiety facilitates electrophilic substitutions, while the carboxylic acid enables conjugation or salt formation .
Spirocyclic Amine System
The 6-azaspiro[2.5]octane component introduces conformational rigidity, a feature prized in drug design for stabilizing bioactive conformations. The spiro junction at carbon 1 merges a five-membered aziridine-like ring with a six-membered cyclohexane system, creating a unique three-dimensional topology .
Protecting Groups
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Boc (tert-butoxycarbonyl): Positioned on the spirocyclic amine’s nitrogen, this acid-labile group prevents unwanted nucleophilic reactions during synthesis.
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Fmoc (fluorenylmethoxycarbonyl): Attached via the aminomethyl linker, this base-sensitive protecting group is routinely used in solid-phase peptide synthesis (SPPS) for temporary amine protection .
Synthetic Pathways and Optimization
The synthesis of this compound involves multi-step strategies prioritizing regioselectivity and functional group compatibility.
Thiophene Functionalization
Regioselective bromination and oxidation protocols, as demonstrated in analogous thiophene syntheses , are critical for introducing the carboxylic acid group. For example, iodination at the 5-position of 3-methylthiophene-2-carbaldehyde, followed by oxidation, yields the 2-carboxylic acid derivative .
Spirocyclic Amine Assembly
The 6-azaspiro[2.5]octane system is constructed via cyclization reactions. A representative approach involves:
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Cyclohexane Ring Formation: Intramolecular aldol condensation or ring-closing metathesis.
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Aziridine Integration: Nucleophilic displacement or [2+1] cycloaddition to establish the spiro junction.
Protection and Coupling
Sequential protection of the spirocyclic amine with Boc and Fmoc groups ensures orthogonal reactivity. The aminomethyl linker is introduced via reductive amination or Mitsunobu reactions, followed by coupling to the thiophene core .
Table 1: Key Synthetic Steps and Conditions
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its functional groups:
Carboxylic Acid Derivatives
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Esterification: Reacts with alcohols under Steglich conditions (DCC, DMAP) to form esters.
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Amidation: Couples with amines via HATU or EDC/NHS activation, generating amides for peptide-like conjugates .
Deprotection Strategies
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Boc Removal: Treat with TFA in CH₂Cl₂ to expose the secondary amine.
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Fmoc Cleavage: Use piperidine in DMF, liberating the primary amine for further functionalization.
Electrophilic Aromatic Substitution
The thiophene’s 3- and 5-positions are susceptible to halogenation or nitration, though steric hindrance from the spirocyclic system may limit reactivity .
Challenges and Future Directions
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Synthetic Efficiency: Current routes suffer from moderate yields (30–50%) during spirocyclization. Catalyst screening (e.g., Ru-based metathesis catalysts) could improve efficiency.
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Biological Profiling: Prioritize assays against cancer cell lines and inflammatory targets to identify lead applications.
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Hybrid Materials: Explore copolymerization with thiophene-based monomers for conductive materials .
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